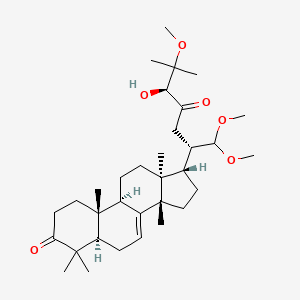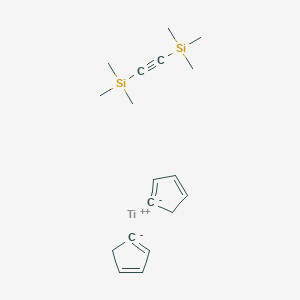
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is a complex organometallic compound It features a titanium center coordinated to a cyclopentadienyl ligand and a trimethyl(2-trimethylsilylethynyl)silane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane typically involves the reaction of cyclopentadiene with a titanium precursor, followed by the introduction of the trimethyl(2-trimethylsilylethynyl)silane group. One common method involves the use of a titanium(IV) chloride precursor, which reacts with cyclopentadiene in the presence of a reducing agent to form the titanium(II) complex. The trimethyl(2-trimethylsilylethynyl)silane group is then introduced through a subsequent reaction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;titanium(2+) complexes are known to undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various ligands such as phosphines, amines, or other cyclopentadienyl derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(0) species. Substitution reactions result in the formation of new titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying metalloenzyme active sites.
Medicine: Explored for its potential anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane involves the interaction of the titanium center with various substrates. The cyclopentadienyl ligand stabilizes the titanium center, allowing it to participate in catalytic cycles. The trimethyl(2-trimethylsilylethynyl)silane group can influence the electronic properties of the titanium center, affecting its reactivity and selectivity in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopenta-1,3-diene;titanium(2+);dichloride
- Cyclopenta-1,3-diene;titanium(2+);dimethyl
- Cyclopenta-1,3-diene;titanium(2+);diethyl
Uniqueness
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is unique due to the presence of the trimethyl(2-trimethylsilylethynyl)silane group, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity patterns and applications compared to other similar titanium complexes .
Eigenschaften
CAS-Nummer |
121913-39-1 |
|---|---|
Molekularformel |
C18H28Si2Ti |
Molekulargewicht |
348.459 |
IUPAC-Name |
cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C8H18Si2.2C5H5.Ti/c1-9(2,3)7-8-10(4,5)6;2*1-2-4-5-3-1;/h1-6H3;2*1-3H,4H2;/q;2*-1;+2 |
InChI-Schlüssel |
BWZMWIROAQMFCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#C[Si](C)(C)C.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


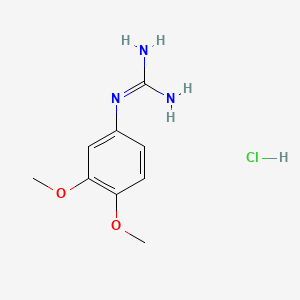
![[1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride](/img/structure/B570049.png)
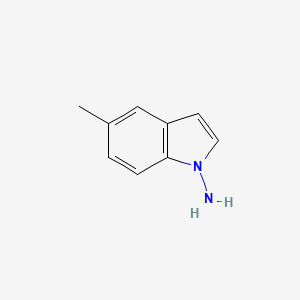

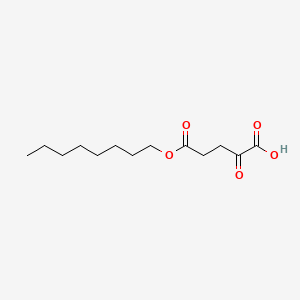
![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)
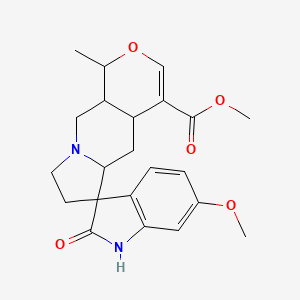
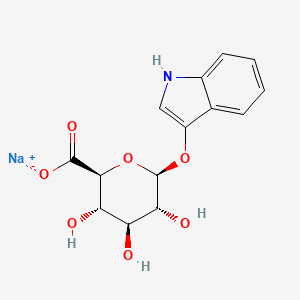
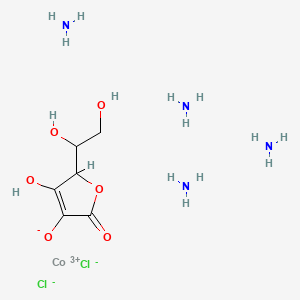
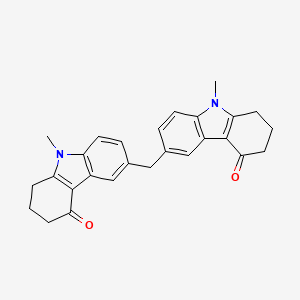
![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
